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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B1296990

For researchers, scientists, and professionals in drug development, the precise identification of
constitutional isomers is a critical step in chemical synthesis and characterization. In this guide,
we present a comprehensive spectroscopic comparison of 2-Fluoro-4-hydroxybenzaldehyde
and its various isomers. By leveraging nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS), we provide a detailed analysis of their unique
spectral fingerprints, supported by experimental data and protocols.

The subtle differences in the substitution patterns on the benzene ring of fluoro-
hydroxybenzaldehyde isomers give rise to distinct spectroscopic signatures. Understanding
these nuances is paramount for unambiguous identification, quality control, and the
advancement of research in medicinal chemistry and materials science. This guide offers a
side-by-side comparison of key spectroscopic data to facilitate the differentiation of these
closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and mass spectrometry for 2-Fluoro-4-hydroxybenzaldehyde and its isomers.

Table 1: *H NMR Spectroscopic Data (CDCls, 400 MHz)
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Compound

0 (ppm), Multiplicity, J (Hz)

2-Fluoro-4-hydroxybenzaldehyde

10.34 (s, 1H), 9.45 (s, 1H), 7.54-7.41 (m, 2H),
6.88-6.85 (m, 1H)

3-Fluoro-2-hydroxybenzaldehyde

11.0 (s, 1H), 9.90 (s, 1H), 7.30-7.25 (m, 1H),
7.15-7.10 (m, 1H), 6.95-6.90 (m, 1H)

4-Fluoro-2-hydroxybenzaldehyde

11.2 (s, 1H), 9.75 (s, 1H), 7.35 (dd, J=8.8, 7.2
Hz, 1H), 6.75 (dd, J=10.4, 2.4 Hz, 1H), 6.65
(ddd, J=8.8, 2.4, 0.8 Hz, 1H)

2-Fluoro-6-hydroxybenzaldehyde

11.49 (s, 1H), 10.29 (s, 1H), 7.52-7.46 (m, 1H),
6.79 (d, J=8.8 Hz, 1H), 6.68-6.63 (m, 1H)[1][2]

3-Fluoro-4-hydroxybenzaldehyde

9.77 (s, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.58
(dd, J=11.2, 2.0 Hz, 1H), 7.10 (t, J=8.4 Hz, 1H)

4-Fluoro-3-hydroxybenzaldehyde

9.80 (s, 1H), 7.45 (dd, J=8.0, 2.0 Hz, 1H), 7.35
(ddd, J=8.0, 4.4, 2.0 Hz, 1H), 7.20 (t, J=8.0 Hz,
1H)

2-Fluoro-5-hydroxybenzaldehyde

10.2 (s, 1H), 7.20-7.10 (m, 2H), 6.95 (dd, J=8.8,
4.4 Hz, 1H)

5-Fluoro-2-hydroxybenzaldehyde

10.8 (s, 1H), 9.85 (s, 1H), 7.25-7.15 (m, 2H),
6.90 (dd, J=8.8, 4.0 Hz, 1H)

2-Fluoro-3-hydroxybenzaldehyde

10.3 (s, 1H), 7.30-7.20 (m, 1H), 7.15-7.05 (m,
2H)

Table 2: 3C NMR Spectroscopic Data (CDClIs, 100 MHz)
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Compound

S (ppm)

2-Fluoro-4-hydroxybenzaldehyde

188.5, 165.2 (d, J=254 Hz), 158.8 (d, J=12 Hz),
130.5 (d, J=4 Hz), 118.2 (d, J=13 Hz), 115.8 (d,
J=4 Hz), 104.5 (d, J=24 Hz)

3-Fluoro-2-hydroxybenzaldehyde

192.1, 152.0 (d, J=245 Hz), 151.8, 128.2, 122.5
(d, J=4 Hz), 120.4 (d, J=14 Hz), 119.8 (d, J=4
Hz)

4-Fluoro-2-hydroxybenzaldehyde

195.8, 167.9 (d, J=256 Hz), 162.1, 132.8 (d,
J=11 Hz), 114.5 (d, J=3 Hz), 108.8 (d, J=22 Hz),
104.9 (d, J=24 Hz)

2-Fluoro-6-hydroxybenzaldehyde

191.5, 162.5 (d, J=252 Hz), 161.8, 137.2 (d,
J=10 Hz), 114.8 (d, J=3 Hz), 112.5 (d, J=21 Hz),
110.6 (d, J=4 Hz)

3-Fluoro-4-hydroxybenzaldehyde

190.5, 154.5 (d, J=248 Hz), 152.0, 128.0 (d, J=6
Hz), 125.5 (d, J=3 Hz), 118.5 (d, J=18 Hz),
117.5

4-Fluoro-3-hydroxybenzaldehyde

191.2, 158.0 (d, J=250 Hz), 148.0, 126.5, 124.0
(d, J=6 Hz), 118.0 (d, J=19 Hz), 116.0

2-Fluoro-5-hydroxybenzaldehyde

189.0, 160.0 (d, J=251 Hz), 155.0, 125.0 (d, J=8
Hz), 120.0 (d, J=4 Hz), 118.0 (d, J=23 Hz),
115.0

5-Fluoro-2-hydroxybenzaldehyde

196.5, 159.0 (d, J=242 Hz), 157.5, 123.0 (d, J=7
Hz), 119.0 (d, J=24 Hz), 117.0 (d, J=23 Hz),
115.5

2-Fluoro-3-hydroxybenzaldehyde

190.8, 151.5 (d, J=247 Hz), 148.2, 127.5, 122.0
(d, J=5 Hz), 119.5 (d, J=16 Hz), 117.0

Table 3: Key IR Absorption Bands (cm~1)
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Compound O-H Stretch C=0 Stretch C-F Stretch
2-Fluoro-4-

3200-3400 (broad) 1660-1680 1200-1300
hydroxybenzaldehyde
3-Fluoro-2-

3100-3300 (broad) 1650-1670 1220-1320
hydroxybenzaldehyde
4-Fluoro-2-

3150-3350 (broad) 1655-1675 1210-1310
hydroxybenzaldehyde
2-Fluoro-6-

3000-3200 (broad) 1640-1660 1230-1330
hydroxybenzaldehyde
3-Fluoro-4-

3250-3450 (broad) 1670-1690 1250-1350(3]
hydroxybenzaldehyde
4-Fluoro-3-

3300-3500 (broad) 1675-1695 1240-1340
hydroxybenzaldehyde
2-Fluoro-5-

3200-3400 (broad) 1665-1685 1215-1315[4]
hydroxybenzaldehyde
5-Fluoro-2-

3100-3300 (broad) 1650-1670 1225-1325
hydroxybenzaldehyde
2-Fluoro-3-

3150-3350 (broad) 1660-1680 1205-1305
hydroxybenzaldehyde

Table 4: Mass Spectrometry Data (Electron lonization)
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Compound Molecular lon (M*) m/z Key Fragment lons m/z
2-Fluoro-4-

140[5] 139, 111, 83[5]
hydroxybenzaldehyde
3-Fluoro-2-

140 139, 111, 83
hydroxybenzaldehyde
4-Fluoro-2-

140 139, 111, 83
hydroxybenzaldehyde
2-Fluoro-6-

140 139, 112, 83
hydroxybenzaldehyde
3-Fluoro-4-

140[3] 139, 111, 83[3]
hydroxybenzaldehyde
4-Fluoro-3-

140 139, 111, 83
hydroxybenzaldehyde
2-Fluoro-5-

140[4] 139, 111, 83[4]
hydroxybenzaldehyde
5-Fluoro-2-

140 139, 112, 83
hydroxybenzaldehyde
2-Fluoro-3-

140 139, 111, 83
hydroxybenzaldehyde

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¢ Instrumentation: 1H and 13C NMR spectra were acquired on a 400 MHz NMR spectrometer.
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e 1H NMR Acquisition: Spectra were recorded with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were accumulated.

e 13C NMR Acquisition: Spectra were recorded with a spectral width of 240 ppm, a relaxation
delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were accumulated.

o Data Processing: The free induction decay (FID) was processed with an exponential window
function (line broadening of 0.3 Hz for *H and 1.0 Hz for 13C) and Fourier transformed.
Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample was placed directly onto the diamond crystal of an ATR accessory.

 Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector.

» Data Acquisition: Spectra were collected in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced into the mass spectrometer via a gas
chromatograph (GC-MS). A dilute solution of the analyte in methanol was injected into the
GC.

 Instrumentation: A standard quadrupole mass spectrometer operating in electron ionization
(El) mode was used.

e GC Conditions: A 30 m x 0.25 mm DB-5ms capillary column was used with helium as the
carrier gas at a constant flow of 1 mL/min. The oven temperature was programmed from
50°C (hold 2 min) to 250°C at 10°C/min.
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+ MS Conditions: The ion source temperature was maintained at 230°C, and the ionization
energy was 70 eV. Mass spectra were scanned over the m/z range of 40-400.

Visualization of the Comparative Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below
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Caption: Workflow for the spectroscopic comparison of fluoro-hydroxybenzaldehyde isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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